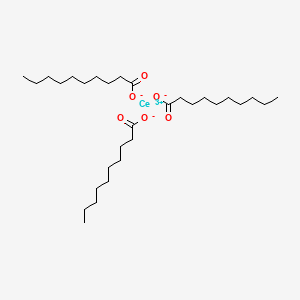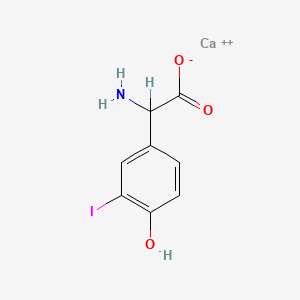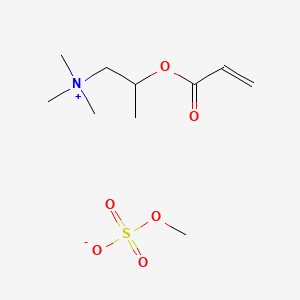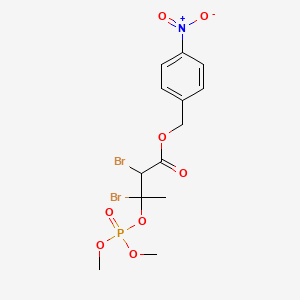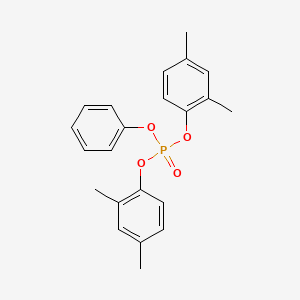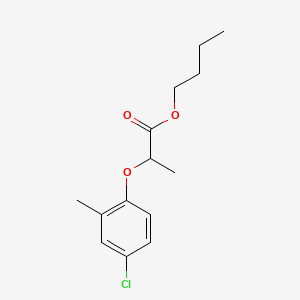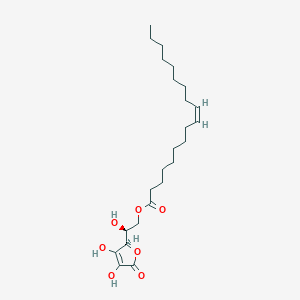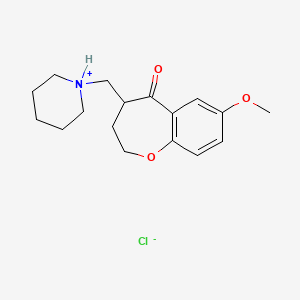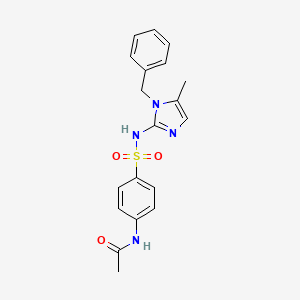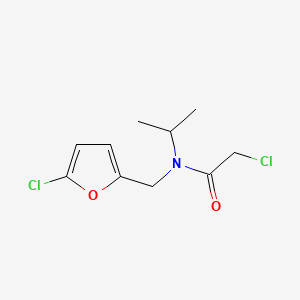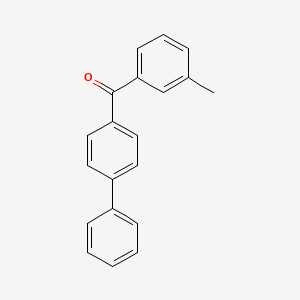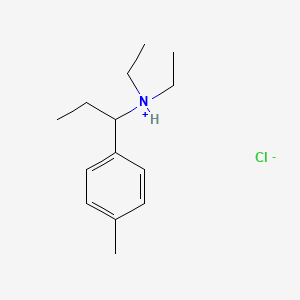![molecular formula C16H14FeNO10S2 B13774652 Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- CAS No. 68833-87-4](/img/structure/B13774652.png)
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- is a coordination complex of iron. This compound is known for its unique structure, where iron is coordinated with a ligand that includes hydroxy and sulfophenyl groups. This coordination imparts specific chemical properties to the compound, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- typically involves the reaction of iron salts with the ligand N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the coordination of the ligand to the iron center. The reaction conditions often include a controlled temperature and pH to ensure the stability of the complex .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation, changing its oxidation state.
Reduction: Similarly, the iron center can be reduced under appropriate conditions.
Substitution: The ligands coordinated to the iron can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron(III) complexes, while reduction reactions may yield iron(II) complexes .
Applications De Recherche Scientifique
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- involves its ability to coordinate with various substrates and facilitate their transformation. The iron center acts as a catalytic site, where the ligands provide stability and specificity to the reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III) chloride: A common iron compound used in various chemical reactions.
Iron(II) sulfate: Another iron compound with different chemical properties and applications.
Iron(III) acetylacetonate: A coordination complex with different ligands but similar catalytic properties.
Uniqueness
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in applications requiring precise control over chemical transformations .
Propriétés
Numéro CAS |
68833-87-4 |
|---|---|
Formule moléculaire |
C16H14FeNO10S2 |
Poids moléculaire |
500.3 g/mol |
Nom IUPAC |
2-[bis[(2-hydroxy-5-sulfonatophenyl)methyl]amino]acetate;iron(3+) |
InChI |
InChI=1S/C16H17NO10S2.Fe/c18-14-3-1-12(28(22,23)24)5-10(14)7-17(9-16(20)21)8-11-6-13(29(25,26)27)2-4-15(11)19;/h1-6,18-19H,7-9H2,(H,20,21)(H,22,23,24)(H,25,26,27);/q;+3/p-3 |
Clé InChI |
DZSWUMJDYPNMJO-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)[O-])CN(CC2=C(C=CC(=C2)S(=O)(=O)[O-])O)CC(=O)[O-])O.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


